molecular formula C13H13NO3 B11956031 Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate CAS No. 14533-89-2

Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate

Cat. No.: B11956031
CAS No.: 14533-89-2
M. Wt: 231.25 g/mol
InChI Key: LXZSBCQFZFCBFP-DHZHZOJOSA-N
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Description

Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate is an organic compound with the molecular formula C13H13NO3. It is a derivative of acrylate and contains both cyano and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate can be synthesized via the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 2-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in ethanol at reflux temperature for about 1 hour or at room temperature for 2-8 hours .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(2-methoxyphenyl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
  • Ethyl cyanoacrylate
  • Methyl 2-cyano-3-(2-methoxyphenyl)acrylate

Comparison: this compound is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to ethyl cyanoacrylate, it has a more complex structure, leading to different chemical and biological properties .

Properties

CAS No.

14533-89-2

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-6-4-5-7-12(10)16-2/h4-8H,3H2,1-2H3/b11-8+

InChI Key

LXZSBCQFZFCBFP-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1OC)C#N

Origin of Product

United States

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